1-(Bromomethyl)-4,5-dichloro-2-methoxybenzene
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Overview
Description
1-(Bromomethyl)-4,5-dichloro-2-methoxybenzene: is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromomethyl group, two chlorine atoms, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-4,5-dichloro-2-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 4,5-dichloro-2-methoxybenzyl alcohol. The reaction typically proceeds as follows:
Starting Material: 4,5-dichloro-2-methoxybenzyl alcohol.
Reagent: Bromine (Br2) or N-bromosuccinimide (NBS).
Solvent: Anhydrous dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4).
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, under an inert atmosphere (e.g., nitrogen or argon).
The bromination reaction results in the substitution of the hydroxyl group with a bromomethyl group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentration) can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-4,5-dichloro-2-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms, yielding less substituted benzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents (e.g., dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd-C).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
1-(Bromomethyl)-4,5-dichloro-2-methoxybenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: Utilized in the preparation of functionalized polymers and advanced materials with unique properties.
Biological Studies: Employed in the study of biochemical pathways and molecular interactions due to its ability to modify biomolecules.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4,5-dichloro-2-methoxybenzene depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent bonding or non-covalent interactions.
Comparison with Similar Compounds
1-(Bromomethyl)-4,5-dichloro-2-methoxybenzene can be compared with other similar compounds, such as:
1-(Chloromethyl)-4,5-dichloro-2-methoxybenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group. It may exhibit different reactivity and selectivity in chemical reactions.
1-(Bromomethyl)-4-chloro-2-methoxybenzene: Lacks one chlorine atom on the benzene ring, which can affect its chemical properties and applications.
1-(Bromomethyl)-4,5-dichloro-2-ethoxybenzene: Contains an ethoxy group instead of a methoxy group, leading to variations in steric and electronic effects.
Properties
CAS No. |
37420-52-3 |
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Molecular Formula |
C8H7BrCl2O |
Molecular Weight |
269.95 g/mol |
IUPAC Name |
1-(bromomethyl)-4,5-dichloro-2-methoxybenzene |
InChI |
InChI=1S/C8H7BrCl2O/c1-12-8-3-7(11)6(10)2-5(8)4-9/h2-3H,4H2,1H3 |
InChI Key |
HTIJDBLFHSZEPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CBr)Cl)Cl |
Origin of Product |
United States |
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